

An In-depth Technical Guide to 2-Bromophenetole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromophenetole

Cat. No.: B1664056

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromophenetole, also known as 1-bromo-2-ethoxybenzene, is an aromatic ether compound that serves as a valuable intermediate in organic synthesis. Its chemical structure, featuring an ethoxy group and a bromine atom on a benzene ring, provides a versatile scaffold for the construction of more complex molecules. This guide offers a comprehensive overview of the physical and chemical properties of **2-Bromophenetole**, its synthesis, reactivity, and its applications, particularly in the realm of pharmaceutical development.

Core Physical and Chemical Properties

2-Bromophenetole (CAS No. 583-19-7) is a colorless to pale yellow liquid with a characteristic aromatic odor^[1]. Its fundamental properties are summarized in the table below.

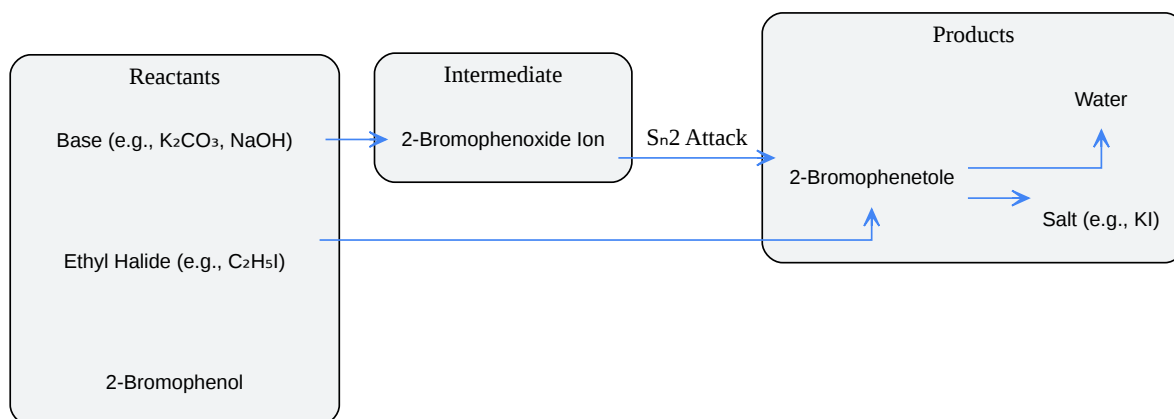
Property	Value	Source(s)
Molecular Formula	C ₈ H ₉ BrO	[1][2]
Molecular Weight	201.06 g/mol	[1][2]
Boiling Point	221.7 °C to 223 °C	[2]
Density	~1.343 - 1.4 g/cm ³	---
Solubility	Moderately soluble in organic solvents such as ethanol and ether; limited solubility in water.	[1]
Refractive Index	~1.531 - 1.546	---

Synthesis of 2-Bromophenetole

The most common and direct method for the synthesis of **2-Bromophenetole** is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 2-bromophenol is deprotonated to form the corresponding phenoxide, which then reacts with an ethylating agent.

Reaction Mechanism: Williamson Ether Synthesis

The synthesis proceeds via an S_N2 mechanism. The first step is the deprotonation of the acidic hydroxyl group of 2-bromophenol by a suitable base to form the 2-bromophenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of an ethyl halide (e.g., ethyl iodide or ethyl bromide) and displacing the halide to form the ether linkage.



[Click to download full resolution via product page](#)

Caption: General workflow for the Williamson ether synthesis of **2-Bromophenetole**.

Experimental Protocol: Williamson Ether Synthesis of 2-Bromophenetole

This protocol is a representative procedure for the synthesis of **2-Bromophenetole**.

Materials:

- 2-Bromophenol
- Anhydrous potassium carbonate (K_2CO_3)
- Ethyl iodide (C_2H_5I)
- Acetone (anhydrous)
- Diethyl ether
- Saturated sodium bicarbonate solution

- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

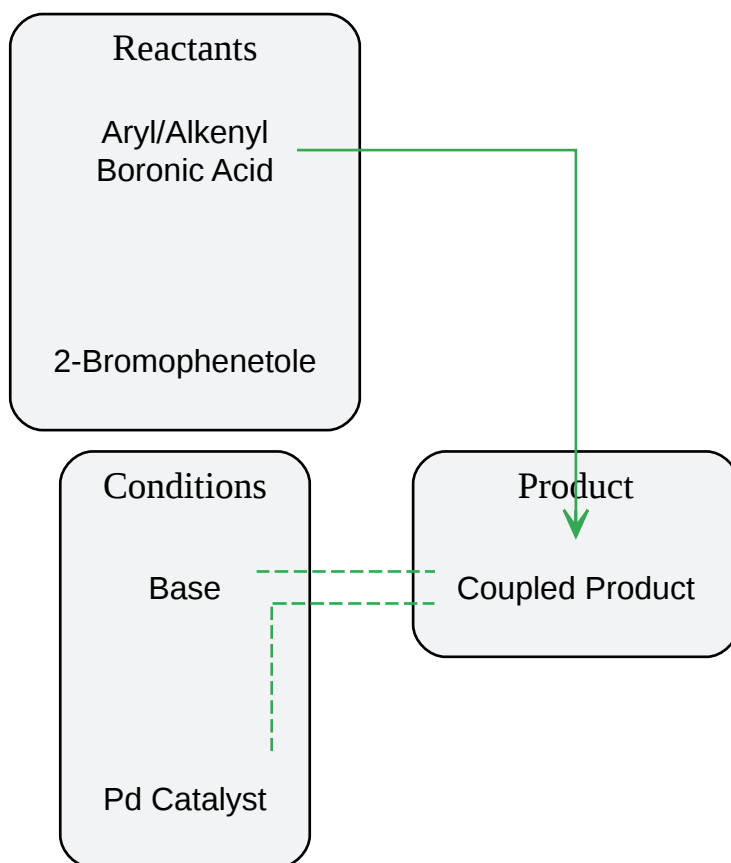
- To a stirred solution of 2-bromophenol (1.0 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).
- Add ethyl iodide (1.2 equivalents) to the mixture.
- Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.
- Concentrate the filtrate under reduced pressure to remove the acetone.
- Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude **2-Bromophenetole** by vacuum distillation to obtain a colorless to pale yellow liquid.

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of **2-Bromophenetole** is dominated by the aryl bromide functional group, which makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery and development for the construction of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. **2-Bromophenetole** can be effectively coupled with various boronic acids or their esters to synthesize substituted biphenyls and other biaryl structures, which are common motifs in many pharmaceutical agents.



[Click to download full resolution via product page](#)

Caption: Schematic of the Suzuki-Miyaura coupling reaction with **2-Bromophenetole**.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. **2-Bromophenetole** can participate in Heck reactions to introduce vinyl groups, which can be further functionalized, providing access to a wide range of molecular architectures.

Applications in Pharmaceutical Synthesis

While specific examples of blockbuster drugs synthesized directly from **2-Bromophenetole** are not widely publicized, its structural motif is present in various biologically active compounds. Its utility lies in its role as a versatile building block for creating libraries of compounds for drug screening. For instance, bromophenol derivatives, which can be synthesized from **2-Bromophenetole**, have been investigated for their potential as enzyme inhibitors and for other therapeutic applications. The ethoxy group can also influence the pharmacokinetic properties of a drug molecule, such as its lipophilicity and metabolic stability.

Safety and Handling

2-Bromophenetole is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Hazard Identification:

- Harmful if swallowed (H302)[3].
- Causes skin irritation (H315)[1].
- Causes serious eye irritation (H319)[1].
- May cause respiratory irritation (H335)[1].

Precautionary Measures:

- Use only in a well-ventilated area or in a chemical fume hood[3].
- Wear protective gloves, clothing, eye protection, and face protection[3].
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.
- Wash hands and any exposed skin thoroughly after handling[3].
- Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

In case of exposure, follow standard first-aid procedures and seek medical attention if symptoms persist. Always consult the material safety data sheet (MSDS) for complete and detailed safety information before handling this compound[3].

Spectral Data

Characterization of **2-Bromophenetole** is typically performed using standard spectroscopic techniques. Although a comprehensive public database of its spectra is not readily available, the expected spectral features can be predicted based on its structure.

- ^1H NMR: The proton NMR spectrum is expected to show a triplet and a quartet for the ethyl group, and a complex multiplet pattern in the aromatic region for the four protons on the benzene ring.
- ^{13}C NMR: The carbon NMR spectrum will show two signals for the ethyl group and six signals for the aromatic carbons, with the carbon attached to the bromine atom being significantly influenced by the halogen's electronegativity.
- IR Spectroscopy: The infrared spectrum will exhibit characteristic peaks for C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the ether linkage.
- Mass Spectrometry: The mass spectrum will show a molecular ion peak and a characteristic isotopic pattern due to the presence of the bromine atom (^{79}Br and ^{81}Br).

Conclusion

2-Bromophenetole is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the development of new pharmaceutical compounds. Its ability to participate in a variety of cross-coupling reactions makes it a key building block for the construction of complex molecular architectures. A thorough understanding of its physical and chemical properties, as well as safe handling procedures, is essential for its effective and responsible use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Bromo-2-ethoxybenzene | 583-19-7 [sigmaaldrich.com]
- 2. 1-Bromo-2-ethoxy-benzene | 583-19-7 | AAA58319 | Biosynth [biosynth.com]
- 3. 1-Bromo-2-ethoxybenzene | CAS#:583-19-7 | Chemsrcc [chemsrc.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Bromophenetole: Properties, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664056#2-bromophenetole-physical-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

